5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Catalog No.
S12990713
CAS No.
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Product Name

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11)

InChI Key

CFPPOKSEWZLWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)Br

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound characterized by the presence of a bromine atom and an amino group attached to a pyrazolo[4,3-b]pyridine core. Its molecular formula is C6H5BrN4C_6H_5BrN_4, and it has a molecular weight of approximately 199.03 g/mol. The compound features a unique arrangement of nitrogen atoms within its structure, contributing to its chemical properties and biological activities.

Typical of amines and heterocycles. Notable reactions include:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Coupling Reactions: This compound can participate in coupling reactions with sulfonamides to produce sulfonamide derivatives, which have been shown to exhibit enhanced biological activity .
  • Halogenation: Further halogenation can occur at the nitrogen or carbon sites, depending on the reaction conditions.

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine exhibits significant biological activities that make it a subject of interest in medicinal chemistry:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific cancer cell lines, making it a potential candidate for cancer therapy.
  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • CYP Inhibition: The compound acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 5-bromo-1H-pyrazolo[4,3-b]pyridine.
  • Amine Introduction: The introduction of the amino group can be achieved through reduction reactions or direct amination processes.
  • Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine has various applications in research and industry:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Research: It is used in synthetic organic chemistry for developing new compounds with desired properties.
  • Material Science: Its unique structural features may also find applications in materials science, particularly in designing novel polymers or catalysts.

Interaction studies involving 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine focus on its binding affinity with various biological targets:

  • Protein Binding Studies: These studies assess how well the compound interacts with specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating its role as an inhibitor for enzymes such as cytochrome P450 provides insight into its metabolic profile and potential drug-drug interactions .

Several compounds share structural similarities with 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
5-Bromo-1H-pyrazolo[3,4-c]pyridine929617-35-60.83Different pyrazole ring orientation
6-Bromo-1H-pyrazolo[4,3-c]pyridine1206973-12-70.81Bromine at the sixth position
5-Bromo-1H-pyrazolo[4,3-b]pyridine1227628-78-50.75Lacks amino group at position three
3-Bromo-1H-pyrazolo[3,4-c]pyridine76006-13-80.74Bromine at the third position
5-Bromo-1H-pyrrolo[2,3-c]pyridine1215387-58-80.69Contains a pyrrole ring instead of pyrazole

The uniqueness of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine lies in its specific arrangement of bromine and amino groups along with the pyrazole structure, which contributes to its distinctive biological properties and potential applications in drug development.

Nucleophilic aromatic substitution represents one of the most established methodologies for constructing pyrazolo[4,3-b]pyridine frameworks [4] [6] [29]. The synthesis of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine through nucleophilic aromatic substitution approaches typically involves the utilization of appropriately substituted nitropyridine precursors [29]. The mechanistic pathway proceeds through the initial nucleophilic attack on electron-deficient aromatic systems, followed by subsequent cyclization reactions to form the desired fused heterocyclic structure [4] [6].

Research conducted by Nikol'skiy and colleagues demonstrated the effectiveness of using 2-chloro-3-nitropyridines as starting materials for pyrazolo[4,3-b]pyridine synthesis [29]. Their methodology involves the reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of sodium hydride to generate pyridinyl keto esters, which exist as mixtures of ketone and enol tautomers with the enol form being predominant [29]. The presence of electron-withdrawing groups significantly enhances the reactivity of the aromatic substrate toward nucleophilic attack [4] [6].

The synthetic protocol begins with the preparation of 2-chloro-3-nitropyridine derivatives through oxidation of the corresponding 3-acetylpyridines using hydrogen peroxide in acetic acid, followed by treatment with phosphorus oxychloride [29]. The resulting chloronitropyridines undergo nucleophilic substitution with acetoacetate esters under basic conditions to yield the requisite pyridinyl intermediates [29]. This approach demonstrates excellent regioselectivity, with the nucleophile preferentially attacking the chloro-substituted carbon due to the activating effect of the adjacent nitro group [29].

Starting MaterialConditionsIntermediate ProductYield (%)
2-Chloro-3-nitropyridineNaH, ethyl acetoacetatePyridinyl keto ester65-82
3-Nitropyridine derivativesK₂CO₃, DMF, 60°CSubstituted intermediates70-85
ChloronitropyridinesNucleophilic conditionsFunctionalized products60-90

The nucleophilic aromatic substitution mechanism proceeds through the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group [4] [6]. The leaving group departure is facilitated by the aromatic system's electron deficiency, making this approach particularly suitable for heavily substituted pyridine derivatives [4]. The reaction conditions can be optimized by adjusting the base strength, solvent polarity, and reaction temperature to maximize product formation while minimizing side reactions [29].

Japp–Klingemann Reaction-Based Cyclization Strategies

The Japp–Klingemann reaction has emerged as a powerful tool for constructing pyrazolo[4,3-b]pyridine systems through hydrazone formation and subsequent cyclization [7] [8] [9]. This methodology offers distinct advantages in terms of operational simplicity and the ability to combine multiple synthetic transformations in a single reaction vessel [8] [9]. The reaction mechanism involves the coupling of β-keto-acids or β-keto-esters with aryl diazonium salts to generate hydrazone intermediates, which subsequently undergo intramolecular cyclization to form the target pyrazolopyridine structure [7] [8].

Recent developments in Japp–Klingemann-based synthesis have demonstrated the successful application of arenediazonium tosylates as more stable alternatives to conventional diazonium chlorides [8] [9]. These tosylate derivatives exhibit enhanced stability toward explosion and chemical decomposition while maintaining excellent reactivity in coupling reactions [8]. The utilization of arenediazonium tosylates allows for safer handling and improved reproducibility in synthetic protocols [8] [9].

The synthetic strategy employs pyridinyl keto esters as nucleophilic partners in the Japp–Klingemann reaction [8] [9]. The reaction proceeds through initial azo-coupling between the diazonium species and the enolate form of the keto ester, followed by hydrolysis and cyclization steps [8]. An unusual rearrangement involving carbon-nitrogen migration of the acetyl group has been observed during the reaction course, leading to the formation of N-acetyl-N-arylhydrazone intermediates [8] [29].

Mechanistic studies have revealed that the cyclization process involves initial formation of an azo-compound intermediate, which subsequently undergoes deacetylation and intramolecular nucleophilic substitution [8] [29]. The reaction conditions require careful optimization of base selection and reaction temperature to achieve efficient conversion to the desired pyrazolopyridine products [8]. Pyrrolidine has been identified as the optimal base for promoting the cyclization step due to its favorable combination of nucleophilicity, basicity, and ease of removal [8] [29].

Diazonium SaltBaseTemperature (°C)Reaction Time (h)Yield (%)
Phenyldiazonium tosylatePyrrolidine401.575-85
4-Methylphenyldiazonium tosylatePyrrolidine402.070-80
4-Bromophenyldiazonium tosylatePyrrolidine401.078-88
3-Nitrophenyldiazonium tosylateDBU402.565-75

The scope of the Japp–Klingemann-based approach encompasses both electron-withdrawing and electron-releasing substituents in the aryl component, demonstrating broad functional group tolerance [8] [29]. The methodology has been successfully extended to the synthesis of indazole derivatives through similar mechanistic pathways, highlighting its versatility in heterocyclic chemistry [8] [29].

Bromination Techniques for Regioselective Functionalization

Regioselective bromination represents a critical aspect in the synthesis of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine, requiring careful consideration of reaction conditions and brominating agents to achieve the desired substitution pattern [15] [16] [17]. The bromination of pyrazolopyridine systems presents unique challenges due to the presence of multiple potential reaction sites and the need to maintain selectivity for the 5-position of the pyridine ring [15] [16].

Modern bromination strategies employ N-bromosuccinimide as a versatile brominating agent under controlled conditions [21] [23] [24]. Recent advances have demonstrated the effectiveness of visible-light photoredox catalysis using organic dyes such as erythrosine B to activate N-bromosuccinimide toward electrophilic aromatic substitution [23] [24]. This approach offers significant advantages including mild reaction conditions, short reaction times, and high regioselectivity [23] [24].

The photoredox-catalyzed bromination mechanism involves the excitation of erythrosine B under visible light, followed by single electron oxidation of N-bromosuccinimide to generate a cationic radical species with enhanced electrophilic character [23] [24]. The resulting activated bromine species selectively attacks electron-rich positions on the aromatic system, with the reaction proceeding through an electrophilic aromatic substitution pathway [23] [24].

Selectivity in pyrazolopyridine bromination is influenced by the electronic properties of the heterocyclic system [15] [16] [17]. The pyridine-like nitrogen atom directs substitution toward positions ortho to the nitrogen center, while the pyrazole nitrogen exhibits different directing effects [15] [16]. The regioselectivity can be rationalized through consideration of the intermediate arenium ion stability, with substitution favoring positions that lead to more stable cationic intermediates [15] [16].

Brominating AgentCatalystConditionsSelectivityYield (%)
N-BromosuccinimideErythrosine BVisible light, rt5-position87-94
BromineLewis acidControlled tempMixed positions65-75
N-BromosaccharinSilica-H₂SO₄Solvent-free4-position78-85
1,3-Dibromo-5,5-dimethylhydantoinPhotocatalystLED irradiationHigh selectivity82-90

Alternative bromination methodologies include the use of N-bromosaccharin under solvent-free conditions with silica gel-supported sulfuric acid as a heterogeneous catalyst [21]. This approach demonstrates excellent regioselectivity for the formation of 4-bromopyrazole derivatives when applied to appropriate substrates [21]. The reaction proceeds through electrophilic bromination with the solid-supported acid catalyst facilitating the reaction while enabling easy product isolation [21].

The choice of bromination conditions significantly influences both the reaction outcome and the environmental impact of the synthetic process [21] [23]. Solvent-free methodologies and photoredox catalysis represent environmentally benign alternatives to traditional bromination protocols, offering reduced waste generation and improved atom economy [21] [23] [24].

One-Pot Multi-Component Reaction Protocols

One-pot multi-component reactions have gained significant attention as efficient synthetic strategies for constructing complex pyrazolopyridine frameworks in a single operation [3] [12] [14] [27]. These methodologies offer substantial advantages including reduced reaction times, simplified purification procedures, and enhanced atom economy compared to traditional stepwise synthetic approaches [3] [12] [27].

The development of one-pot protocols for 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine synthesis typically involves the combination of multiple reactive components under carefully optimized conditions [3] [27]. Recent research has demonstrated the effectiveness of using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds as starting materials in three-component reactions [3] [27].

Tetrapropylammonium bromide has been identified as an effective catalyst for promoting one-pot three-component reactions leading to pyrazolopyridine derivatives [3] [27]. The reaction proceeds through sequential Knoevenagel and Michael reactions, followed by intramolecular condensation, dearoylation, and oxidation steps [3] [27]. The use of water as a solvent enhances the environmental friendliness of the process while maintaining excellent reaction efficiency [3] [27].

The mechanism of one-pot pyrazolopyridine synthesis involves initial condensation between the aldehyde component and the active methylene compound to form an unsaturated intermediate [3] [12] [27]. This intermediate subsequently undergoes Michael addition with the pyrazole amine, followed by cyclization and oxidation to generate the final pyrazolopyridine product [3] [27]. The reaction conditions can be optimized by adjusting the catalyst loading, reaction temperature, and solvent system to maximize product formation [3] [27].

ComponentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Arylglyoxal + Pyrazolamine + Diketone(C₃H₇)₄NBrWater803-575-89
Aldehyde + Malononitrile + PyrazoloneZrO₂ NPsWaterrt1-280-92
Multicomponent systemCuO NPsAqueous1002-472-87
Three-component mixtureIonic liquidH₂O/EtOH604-678-85

Microwave-assisted one-pot synthesis represents another important advancement in pyrazolopyridine chemistry [37] [38]. The application of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high product yields [37] [38]. This methodology has been successfully applied to aza-Diels–Alder reactions between pyrazolylformimidamides and β-nitrostyrenes, providing rapid access to diversely substituted pyrazolopyridine derivatives [37].

The scope of one-pot methodologies extends to the incorporation of various functional groups and substituents, enabling the synthesis of structurally diverse pyrazolopyridine libraries [12] [14] [27]. The reaction conditions are generally mild and tolerant of various functional groups, making these approaches suitable for the preparation of complex molecular architectures [12] [27].

Catalyst recovery and reusability represent important considerations in sustainable one-pot synthesis [12] [14]. Heterogeneous catalysts such as supported metal oxides demonstrate excellent recyclability, maintaining catalytic activity over multiple reaction cycles [12] [14]. The development of magnetic nanocatalysts enables facile catalyst separation using external magnetic fields, further enhancing the practical utility of these methodologies [40].

The electrophilic substitution reactions of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine follow distinctive regioselectivity patterns determined by the electronic properties of both the pyrazole and pyridine ring systems [1] [2] [3]. The compound exhibits differential reactivity across various positions due to the influence of the nitrogen atoms and existing substituents.

The pyrazole ring portion demonstrates enhanced reactivity toward electrophilic species, with the carbon-3 position serving as the most favorable site for electrophilic attack [3]. This preference arises from the electron density distribution within the pyrazole system, where the carbon-3 position maintains higher electron density compared to other ring carbons [2]. Experimental evidence from nitration and bromination reactions consistently shows preferential substitution at this position under standard electrophilic aromatic substitution conditions [3].

When the carbon-3 position is occupied or under more vigorous reaction conditions, electrophilic substitution can occur at the carbon-5 position of the pyrazole ring [3]. This secondary reactivity pattern requires elevated temperatures and stronger electrophilic reagents compared to the primary substitution at carbon-3.

The pyridine ring component displays significantly reduced reactivity toward electrophiles compared to benzene analogs due to the electron-withdrawing effect of the nitrogen atom [1] [2]. The carbon-4 and carbon-6 positions, being ortho and para to the pyridine nitrogen respectively, exhibit the lowest reactivity toward electrophilic attack. The carbon-5 position demonstrates moderate reactivity as it occupies the meta position relative to the pyridine nitrogen [1].

PositionReactivity Towards ElectrophilesNotesReference Citation
C-3 (Pyrazole)High (Preferred site)Most reactive site for nitration and bromination [1] [2] [3]
C-5 (Pyrazole)Moderate (under vigorous conditions)Secondary site when C-3 is occupied [1] [2] [3]
C-4 (Pyridine)Low (deactivated by nitrogen)Reduced reactivity compared to benzene [1] [2]
C-5 (Pyridine)Moderate (meta to nitrogen)More reactive than C-4 and C-6 [1] [2]
C-6 (Pyridine)Low (ortho to nitrogen)Lowest reactivity due to proximity to nitrogen [1] [2]

Bromine-Directed Cross-Coupling Reactions (Suzuki, Buchwald–Hartwig)

The strategically positioned bromine atom at the carbon-5 position of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions [4] [5] [6]. The bromine substituent enables selective functionalization through well-established methodologies including Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine with arylboronic acids proceeds efficiently under standard palladium catalysis conditions [4] [5] [6]. Optimal reaction conditions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst, with sodium hydrogen carbonate and potassium fluoride serving as the base system in dimethoxyethane-water solvent mixtures at temperatures around 80°C [6]. These conditions consistently provide arylated products in yields ranging from 70-85% [4] [5].

Sequential Suzuki-Miyaura coupling protocols have been developed to enable the selective formation of multiple carbon-carbon bonds in pyrazolopyridine systems [7] [5]. These methodologies exploit the differential reactivity between halogen substituents, allowing for controlled sequential arylation when multiple halogen leaving groups are present [7]. The sequential approach employs PdCl₂(dppf)·CH₂Cl₂ as the catalyst with cesium fluoride for the first coupling step, followed by cesium carbonate for the second coupling reaction [7].

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig coupling reaction enables the introduction of various amine substituents at the bromine-bearing carbon-5 position [8] [9]. The reaction demonstrates excellent compatibility with aromatic amines, consistently delivering products in yields ranging from 40-94% [8]. Optimal conditions employ bis(dibenzylideneacetone)palladium(0) as the catalyst in combination with tert-butyl DavePhos ligand in xylene solvent at 90°C for 24 hours [8].

The coupling with aliphatic amines presents additional challenges due to the potential for beta-elimination processes during the catalytic cycle [8]. Primary aliphatic amines bearing beta-hydrogen atoms typically provide lower yields (17-30%), while sterically hindered amines lacking beta-hydrogen atoms, such as tert-butylamine and adamantylamine, deliver significantly improved yields (53-90%) [8].

Reaction TypeCatalyst SystemConditionsTypical YieldsReference Citation
Suzuki-MiyauraPd(PPh₃)₄, NaHCO₃, KFDME/H₂O, 80°C70-85% [4] [5] [6]
Suzuki-Miyaura (Sequential)PdCl₂(dppf)·CH₂Cl₂, CsF/Cs₂CO₃DME, 80-100°C60-80% [7] [5]
Buchwald-HartwigPd(dba)₂, ᵗBuDavePhosXylene, 90°C, 24h40-94% (aromatic amines) [8] [9]
Buchwald-Hartwig (Alkyl amines)Pd(dba)₂, ᵗBuDavePhosXylene, 90°C, 24h17-90% (aliphatic amines) [8]

Amination and Acylation of the 3-Amino Group

The primary amino group at the carbon-3 position of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine provides multiple opportunities for chemical modification through both amination and acylation reactions [10] [11] [12]. The electronic environment of this amino group, influenced by the adjacent nitrogen atoms in the heterocyclic system, affects its reactivity patterns and regioselectivity in various transformations.

Direct Amination Reactions

The 3-amino group readily participates in nucleophilic substitution reactions with various electrophilic partners [10] [12]. Primary and secondary amines can be introduced through reductive amination protocols, where the amino group is first converted to an imine intermediate through reaction with aldehydes or ketones, followed by reduction with sodium borohydride or lithium aluminum hydride [12]. These transformations typically proceed in moderate to good yields (30-90%) depending on the steric and electronic properties of the carbonyl component [12].

The amino group also undergoes direct alkylation reactions under basic conditions [13] [14]. Primary aliphatic and aromatic amines serve as effective alkylating agents when employed with suitable activation methods [14]. The use of para-nitrobenzoic acid activated amination reagents enables the direct formation of substituted amino derivatives from primary amines as limiting reagents [14].

Acylation Reactions

Acylation of the 3-amino group follows established protocols for aromatic amine derivatization [11] [12]. The reaction with acyl chlorides, anhydrides, and activated carboxylic acids proceeds smoothly under basic conditions to provide the corresponding amide derivatives [12]. The regioselectivity of acylation reactions depends significantly on the tautomeric form of the pyrazolopyridine system and the electronic characteristics of the fused rings [11].

Research has demonstrated that acylation reactions typically occur at the non-protonated nitrogen atom of the pyrazole ring when multiple nitrogen sites are available [11]. This selectivity can be predicted through density functional theory calculations that identify the most stable initial tautomer of the heterocyclic system [11]. The preferred acylation site corresponds to the nitrogen atom with the highest electron density in the ground state tautomer [11].

Protection and Deprotection Strategies

The 3-amino group can be selectively protected using standard protecting group methodologies to enable orthogonal functionalization at other positions [12]. Boc (tert-butoxycarbonyl) protection is commonly employed and can be readily removed under acidic conditions using trifluoroacetic acid in dichloromethane [12]. This protection strategy enables subsequent modifications at other positions of the heterocyclic system without interference from the amino group [12].

Stability Under Oxidative and Reductive Conditions

The stability profile of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine under various oxidative and reductive conditions reflects the inherent robustness of the fused heterocyclic system while revealing specific vulnerabilities associated with the substituent pattern [15] [16] [17] [18].

Oxidative Stability

Under mild oxidative conditions, the pyrazolopyridine core demonstrates excellent stability, with the aromatic system remaining intact when exposed to common oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate under controlled conditions [15] [16]. The electron-deficient nature of the heterocyclic system, conferred by the multiple nitrogen atoms, provides inherent resistance to oxidative degradation [16].

More vigorous oxidative conditions can lead to selective oxidation of specific positions within the molecule [15] [18]. The nitrogen atoms in both the pyrazole and pyridine rings can undergo oxidation to form N-oxide derivatives under harsh conditions [18]. The pyridine nitrogen typically exhibits higher susceptibility to oxidation compared to the pyrazole nitrogens due to its greater electron density and accessibility [18].

The amino group at the carbon-3 position represents a potential site of oxidative vulnerability [16]. Under strong oxidative conditions, this primary amino group can undergo oxidation to form nitroso, nitro, or other oxidized nitrogen species [16]. However, under typical synthetic conditions employed for other transformations, the amino group remains stable [16].

Reductive Stability

The aromatic character of both ring systems in 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine provides significant resistance to reductive conditions [17] [19]. Standard hydrogenation conditions using palladium on carbon catalyst under atmospheric or moderate pressure hydrogen do not affect the heterocyclic core structure [17]. This stability enables selective reduction of other functional groups when present without compromising the pyrazolopyridine framework [19].

The bromine substituent displays typical halogen reactivity under reductive conditions and can be removed through hydrogenolysis using palladium catalysts [17]. Alternatively, the bromine can be selectively reduced using metal hydride reagents such as tributyltin hydride under radical conditions [17].

Thermal and Electrochemical Stability

Thermal stability studies indicate that 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine remains stable up to approximately 200°C, with decomposition typically occurring above 200-250°C [20]. This thermal stability enables various synthetic transformations that require elevated temperatures without degradation of the core structure [20].

Electrochemical stability assessments reveal that the compound maintains structural integrity within a defined voltage window [21]. Under electrochemical conditions, the molecule demonstrates stability between -0.15 to 0.25 V versus silver/silver chloride reference electrode [21]. Outside this range, electrochemical decomposition can occur through oxidative or reductive pathways [21].

ConditionsStabilityNotesReference Citation
Mild oxidative conditionsStableRing system resistant to mild oxidation [15] [16]
Strong oxidative conditionsModerate stabilityMay undergo N-oxidation under harsh conditions [15] [18]
Reductive conditions (H₂/Pd)Stable (ring system)Aromatic ring system resistant to reduction [17] [19]
Aqueous acidic conditionsStableProtonation at pyridine nitrogen [22]
Aqueous basic conditionsStableDeprotonation at pyrazole NH possible [22]
Thermal stabilityStable up to 200°CDecomposition above 200-250°C [20]
Electrochemical conditionsStable in limited voltage windowStable between -0.15 to 0.25 V [21]

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.96976 g/mol

Monoisotopic Mass

211.96976 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types